1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic small molecule featuring a pyridin-2(1H)-one core substituted with a 2-fluorobenzyl group at position 1 and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at position 3. The compound’s design integrates pharmacophoric elements known to modulate biological activity: the fluorinated benzyl group enhances lipophilicity and metabolic stability, while the p-tolyl-oxadiazole ring contributes to π-π stacking interactions and target binding .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c1-14-6-8-15(9-7-14)20-23-21(27-24-20)17-10-11-19(26)25(13-17)12-16-4-2-3-5-18(16)22/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNDDSWIFYNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Antitumor Activity
Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival. The compound's structural features allow it to interact with proteins involved in angiogenesis and metastasis.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. Research indicates that oxadiazole derivatives exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes.
Anticonvulsant Activity
Studies have reported that compounds with oxadiazole structures possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems in the brain, particularly enhancing GABAergic activity or inhibiting glutamatergic pathways.
Case Studies
Mechanism of Action
The mechanism by which 1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs with variations in substituents, core modifications, and biological activities. Below is a detailed analysis supported by synthesis, physicochemical, and pharmacological data from diverse sources.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., CF3O, F) : Increase lipophilicity and membrane permeability but may reduce solubility. The trifluoromethoxy group in improves target affinity in hydrophobic pockets.
- Polar Substituents (e.g., sulfonyl, amino): Enhance solubility and pharmacokinetics. The methylsulfonyl-piperidine group in balances lipophilicity and aqueous solubility for kinase inhibitors.
- Dual Fluorination (e.g., 2,6-difluorobenzyl) : Seen in anti-HIV compound , this design reduces oxidative metabolism, extending half-life.
Biological Activity
1-(2-Fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridinone core substituted with a 2-fluorobenzyl group and a 1,2,4-oxadiazole moiety. The structural formula can be represented as follows:
The presence of the oxadiazole ring is significant as it is often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole ring is known to influence the compound's lipophilicity and binding affinity to target proteins. Initial studies suggest that it may act as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cancer progression.
In Vitro Studies
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro assays demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.52 | COX-II |
| Celecoxib | 0.78 | COX-II |
This table illustrates the comparative potency of the compound against COX-II relative to Celecoxib, a well-known anti-inflammatory drug .
Case Studies
A case study published in ACS Omega highlighted the compound's efficacy in reducing inflammation in animal models. The study reported a significant reduction in inflammatory markers following administration of the compound, suggesting its potential for treating inflammatory diseases .
In another investigation focused on metabolic disorders, the compound was shown to inhibit 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and obesity. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Anti-inflammatory therapies : Targeting COX enzymes for conditions like arthritis.
- Metabolic syndrome treatments : As an inhibitor of 11β-HSD1.
- Cancer therapies : Due to its modulatory effects on pathways involved in tumor progression.
Q & A
Q. What are the key synthetic pathways for preparing 1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step protocols:
- Oxadiazole Formation : Cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or HATU) .
- Pyridinone Core Assembly : Typically achieved via cyclocondensation of ketoesters with amines or through Pd-catalyzed cross-coupling reactions .
- Benzylation : Introduction of the 2-fluorobenzyl group using alkylation agents (e.g., 2-fluorobenzyl bromide) under basic conditions (K₂CO₃ in DMF) .
Optimization focuses on solvent polarity (aprotic solvents like DMF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling steps) to improve yields (typically 60–85%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyridinone rings. For example, the oxadiazole C-5 proton appears as a singlet at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₁₈FN₃O₂ at m/z 388.1461) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations (e.g., tautomerism in the pyridinone ring)?
- Data Collection : High-resolution (≤1.0 Å) data at 100 K resolves bond-length alternations in the pyridinone ring, distinguishing keto-enol tautomers .
- Refinement : Anisotropic displacement parameters clarify steric effects from the 2-fluorobenzyl group. Discrepancies between computational (DFT) and experimental bond angles (e.g., C-O-C in oxadiazole) are reconciled via Hirshfeld surface analysis .
Q. What strategies mitigate bioactivity inconsistencies in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Scanning : Systematic replacement of the p-tolyl group (e.g., with electron-withdrawing -CF₃ or bulky -adamantyl) identifies steric/electronic drivers of target affinity .
- Protease Inhibition Assays : Use of FRET-based enzymatic assays (e.g., for FLAP inhibitors) with IC₅₀ normalization to account for batch-to-batch variability .
- Metabolic Stability Screening : Microsomal half-life (T½) studies in human liver microsomes explain discrepancies between in vitro potency and in vivo efficacy .
Q. How do computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Glide/SP or AutoDock Vina screens against homology models of GPCRs (e.g., CB1 receptors) to assess selectivity risks. Docking scores <−7.0 kcal/mol suggest high-affinity off-target binding .
- MD Simulations : 100-ns trajectories in explicit solvent (CHARMM36 force field) evaluate conformational stability of the oxadiazole ring, which impacts false positives in kinase assays .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be resolved experimentally?
- Methodological Answer : Discrepancies arise from solvent choice (DMSO vs. aqueous buffers) and aggregation tendencies.
- Dynamic Light Scattering (DLS) : Detects nanoaggregates in PBS (pH 7.4), which artificially lower solubility .
- Standardized Protocols : Use of biorelevant media (FaSSIF/FeSSIF) at 37°C with sonication (30 min) improves reproducibility. Reported solubility ranges: 12–45 µM .
Q. How to address conflicting reports on metabolic pathways (e.g., CYP3A4 vs. CYP2D6 dominance)?
- Methodological Answer :
- Recombinant CYP Assays : Incubation with individual CYP isoforms (0.1–1.0 µM compound) identifies primary metabolizers. LC-MS/MS quantifies metabolites (e.g., hydroxylation at the benzyl position) .
- Species Differences : Human vs. rat hepatocyte studies show CYP3A4 dominates in humans (85% clearance), while CYP2D6 is minor (5%) .
Advanced Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
